4-(1,3-Dimethylpentyl)phenol
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Overview
Description
4-(1,3-Dimethylpentyl)phenol is an organic compound belonging to the family of alkylphenols. It has the molecular formula C15H24O and a molecular weight of 220.35 g/mol . This compound is characterized by a phenol group attached to a 1,3-dimethylpentyl chain. Alkylphenols, including this compound, are known for their use in various industrial applications due to their surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3-Dimethylpentyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions to form the phenol derivative . The reaction typically requires a strong base such as sodium hydroxide (NaOH) and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the alkylation of phenol with 1,3-dimethylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethylpentyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-(1,3-Dimethylpentyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethylpentyl)phenol involves its interaction with estrogen receptors, leading to estrogenic effects. The compound can mimic the action of natural estrogens by binding to estrogen receptors and activating estrogen-responsive genes . This interaction can disrupt normal hormonal balance and has been linked to endocrine-disrupting effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Ethyl-1,3-dimethylpentyl)phenol
- 4-(1-Ethyl-1,4-dimethylpentyl)phenol
- 4-(1-Methyl-1-phenylethyl)phenol
Uniqueness
4-(1,3-Dimethylpentyl)phenol is unique due to its specific alkyl chain structure, which influences its physical and chemical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns and biological activities. For instance, its degradation rate and estrogenic activity may differ from those of other alkylphenols, making it a compound of interest in environmental and biological studies .
Properties
CAS No. |
71945-81-8 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(4-methylhexan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-4-10(2)9-11(3)12-5-7-13(14)8-6-12/h5-8,10-11,14H,4,9H2,1-3H3 |
InChI Key |
YDVBYFVSTBFQOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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